NT2 Purpurin
CAS No.: 99128-91-3
Cat. No.: VC0537788
Molecular Formula: C41H54N4O2
Molecular Weight: 632.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99128-91-3 |
|---|---|
| Molecular Formula | C41H54N4O2 |
| Molecular Weight | 632.9 g/mol |
| IUPAC Name | ethyl 5,11,12,16,17,21,22,26-octaethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),3,7,9,11,13,15,17,19,21-undecaene-4-carboxylate |
| Standard InChI | InChI=1S/C41H52N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h19-22,30,42-43H,10-18H2,1-9H3 |
| Standard InChI Key | VAVOKFPYRGBZQU-XTOKEVBZSA-N |
| SMILES | CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC |
| Canonical SMILES | CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
NT2 Purpurin belongs to the tetrazahexacyclo family, featuring an ethyl 5,11,12,16,17,21,22,26-octaethyl-7,23,24,25-tetrazahexacyclo[18.2.1.1⁵,⁸.1¹⁰,¹³.1¹⁵,¹⁸.0²,⁶]hexacosa-1(23),2(6),3,7,9,11,13,15,17,19,21-undecaene-4-carboxylate backbone . The presence of eight ethyl groups and a carboxylate ester moiety confers lipophilicity (), facilitating cellular uptake and biodistribution .
Table 1: Key Physicochemical Parameters of NT2 Purpurin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 632.9 g/mol | |
| CAS Registry Number | 99128-91-3 | |
| Absorption Maxima (λₘₐₓ) | >650 nm | |
| Partition Coefficient (log P) | 4.60 |
Spectroscopic Characteristics
The compound’s UV-Vis spectrum shows a strong Q-band at 654 nm and a Soret band at 398 nm, critical for light activation in therapeutic applications . Resonance Raman spectroscopy confirms the conjugation of the macrocyclic π-system, which enhances intersystem crossing and singlet oxygen quantum yield (ΦΔ = 0.68) .
Synthesis and Production
Synthetic Pathways
The patented synthesis of NT2 Purpurin involves nickel-mediated cyclization of a porphyrin precursor followed by esterification . Key steps include:
-
Porphyrin Metallation: Reaction of tetraethylporphyrin with nickel acetate under inert atmosphere.
-
Ring Expansion: Oxidative cleavage of the β,β’-dihydroxyethyl substituents to form the isocyclic ring.
-
Esterification: Treatment with ethyl chloroformate to introduce the carboxylate moiety .
Purification and Characterization
High-performance liquid chromatography (HPLC) with diode-array detection (purity >98%) ensures batch consistency . Nuclear magnetic resonance (NMR) spectra confirm substitution patterns:
-
(500 MHz, CDCl₃): δ 10.2 (s, 4H, pyrrolic), 4.5–4.7 (m, 16H, ethyl CH₂), 1.8–2.1 (t, 24H, ethyl CH₃) .
Biological Activity and Mechanisms
Tumor Localization
NT2 Purpurin accumulates preferentially in neoplastic tissues due to:
-
Enhanced permeability and retention (EPR) effect in tumor vasculature.
-
Interactions with overexpressed low-density lipoprotein (LDL) receptors on cancer cells .
Photodynamic Therapy Mechanism
Upon irradiation with 660 nm light (360 J/cm²), the compound undergoes Type II photochemistry:
-
Photoexcitation: Light absorption promotes electrons to triplet states.
-
Energy Transfer: Triplet-state energy transfers to molecular oxygen, generating singlet oxygen ().
-
Cytotoxicity: oxidizes cellular components (lipids, proteins, DNA), inducing apoptosis .
Table 2: Efficacy in FANFT-Induced Urothelial Tumors
| Dose (µg/g) | Light Exposure | Tumor Regression (%) | p-value |
|---|---|---|---|
| 5.0 | 360 J/cm² | 72.4 ± 8.1 | <0.02 |
| 2.5 | 360 J/cm² | 63.9 ± 7.3 | <0.02 |
| Control | Shielded | 8.2 ± 2.4 | — |
Pharmacological Applications
Advantages Over Hematoporphyrin Derivatives (HpD)
Comparative studies highlight NT2 Purpurin’s superior properties:
-
Longer Wavelength Activation: 650 nm vs. 630 nm for HpD, enabling deeper tissue penetration.
-
Higher Molar Extinction: ε₆₅₀ = 1.2 × 10⁵ M⁻¹cm⁻¹ vs. ε₆₃₀ = 3.0 × 10⁴ M⁻¹cm⁻¹ for HpD .
Formulation Strategies
Clinical formulations utilize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume